7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine
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Overview
Description
7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine: is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a chlorinated pyridine under acidic or basic conditions to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[2,3-c]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-c]pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. These derivatives are evaluated for their efficacy and safety in treating various diseases .
Industry: The compound is also used in the development of materials with specific properties, such as conductivity and fluorescence, making it valuable in the field of materials science .
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Comparison with Similar Compounds
- 7-Chloro-1H-pyrrolo[2,3-c]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness: 7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClN2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
7-chloro-1,2,3-trimethylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C10H11ClN2/c1-6-7(2)13(3)9-8(6)4-5-12-10(9)11/h4-5H,1-3H3 |
InChI Key |
IUMVXNOZUAEPEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=CN=C2Cl)C)C |
Origin of Product |
United States |
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